Benzyl(triethyl)stannane
Description
Structure
2D Structure
Properties
CAS No. |
18629-74-8 |
|---|---|
Molecular Formula |
C13H22Sn |
Molecular Weight |
297 g/mol |
IUPAC Name |
benzyl(triethyl)stannane |
InChI |
InChI=1S/C7H7.3C2H5.Sn/c1-7-5-3-2-4-6-7;3*1-2;/h2-6H,1H2;3*1H2,2H3; |
InChI Key |
LQYAGKACIMSPHD-UHFFFAOYSA-N |
SMILES |
CC[Sn](CC)(CC)CC1=CC=CC=C1 |
Canonical SMILES |
CC[Sn](CC)(CC)CC1=CC=CC=C1 |
Other CAS No. |
18629-74-8 |
Synonyms |
Benzyltriethylstannane |
Origin of Product |
United States |
Synthetic Methodologies for Benzyl Triethyl Stannane
Classic Synthetic Approaches to Organostannanes
Traditional methods for the formation of carbon-tin bonds have been the bedrock of organostannane chemistry for decades. These approaches typically involve the use of powerful organometallic reagents or the addition of tin hydrides across unsaturated systems.
One of the most fundamental and widely used methods for the synthesis of tetraorganotins is the reaction of a tin halide with an organometallic reagent. google.com The Grignard reaction, in particular, is a cornerstone of this approach. organic-chemistry.orgmiracosta.edu For the synthesis of Benzyl(triethyl)stannane, this involves the treatment of a triethyltin (B1234975) halide, typically triethyltin chloride, with a benzyl (B1604629) organometallic reagent. The most common choice is a benzyl Grignard reagent, such as benzylmagnesium bromide, which is prepared from the reaction of benzyl bromide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.comresearchgate.net
The nucleophilic benzyl group from the Grignard reagent displaces the halide on the electrophilic tin atom, forming the desired carbon-tin bond. The reaction is typically performed under anhydrous conditions to prevent the quenching of the highly basic Grignard reagent. miracosta.edu The high reactivity of Grignard reagents ensures good yields, making this a robust and reliable method. masterorganicchemistry.com
Reaction Scheme for Grignard-based Synthesis
Step 1: Grignard Reagent Formation
Benzyl-Br + Mg → Benzyl-MgBr
Step 2: Alkylation of Tin Halide
Benzyl-MgBr + (CH₃CH₂)₃SnCl → Benzyl-Sn(CH₂CH₃)₃ + MgBrCl
Organolithium reagents can also be employed in a similar fashion. wikipedia.org These reagents are generally more reactive than their Grignard counterparts and are also highly effective for the alkylation of tin halides.
| Reagent 1 | Reagent 2 | Solvent | Key Feature |
| Benzylmagnesium bromide | Triethyltin chloride | Diethyl ether or THF | Widely used, reliable, requires anhydrous conditions. |
| Benzyllithium (B8763671) | Triethyltin chloride | Diethyl ether or Hexane | Higher reactivity than Grignard reagents. |
This table summarizes the common organometallic reagents used for the alkylation of triethyltin chloride to form this compound.
Hydrostannylation is another classic and atom-economical method for creating carbon-tin bonds. nih.gov This reaction involves the addition of a tin hydride (R₃SnH) across a carbon-carbon double or triple bond. ucl.ac.uk To synthesize this compound via this route, triethyltin hydride would be added to styrene (B11656).
The addition of the tin hydride to the alkene can proceed via different mechanisms, but a common approach is a radical chain reaction. This process is typically initiated by heat or a radical initiator like azobisisobutyronitrile (AIBN). ucl.ac.uk The reaction generally follows an anti-Markovnikov regioselectivity, with the triethylstannyl group adding to the terminal carbon of the styrene double bond and the hydride adding to the benzylic carbon. This regioselectivity is governed by the formation of the more stable benzylic radical intermediate during the propagation step of the chain reaction.
Reaction Scheme for Radical Hydrostannylation
Styrene + (CH₃CH₂)₃SnH --(AIBN, heat)--> this compound
While radical hydrostannylation is effective, it can sometimes lead to a mixture of stereoisomers if applied to substituted alkynes. ucl.ac.ukdtic.mil For the synthesis of this compound from styrene, this is not a concern.
| Unsaturated Substrate | Tin Reagent | Initiator | Key Feature |
| Styrene | Triethyltin hydride | AIBN / Heat | Atom-economical, proceeds via a radical chain mechanism. |
This table outlines the components for the hydrostannylation route to this compound.
Contemporary and Catalyst-Free Stannylation Strategies
Recent advancements in synthetic chemistry have focused on developing milder and more functional-group-tolerant methods, often avoiding the use of highly reactive organometallic reagents or transition metal catalysts.
A significant development is the transition-metal-free stannylation of alkyl halides. acs.orgacs.orgnih.gov This method provides a direct route to organostannanes from alkyl bromides and iodides. The reaction typically involves a distannane, such as hexaethyldistannane, and a strong base, like lithium tert-butoxide (t-BuOLi), in an organic solvent. acs.org
For the synthesis of this compound, benzyl bromide or benzyl iodide would be reacted with hexaethyldistannane in the presence of t-BuOLi. This protocol is noted for its operational simplicity, rapid reaction times, and good tolerance for various functional groups, which might be incompatible with classic organometallic reagents. acs.org The mechanism is proposed to involve the formation of a triethylstannyl anion, which then acts as a nucleophile to displace the halide from the benzyl group.
Reaction Scheme for Transition-Metal-Free Stannylation
Benzyl-Br + ((CH₃CH₂)₃Sn)₂ + t-BuOLi → Benzyl-Sn(CH₂CH₃)₃ + (CH₃CH₂)₃SnBr + t-BuOH
| Substrate | Stannylating Agent | Base | Key Advantage |
| Benzyl bromide | Hexaethyldistannane | t-BuOLi | Avoids transition metals and harsh organometallics. |
| Benzyl iodide | Hexaethyldistannane | t-BuOLi | Good functional group tolerance and rapid reaction. acs.org |
This table details a contemporary transition-metal-free approach to this compound.
Radical reactions offer an alternative pathway to organostannanes, moving beyond the classic radical-initiated hydrostannylation. nih.gov These methods can involve the generation of a benzyl radical from a suitable precursor, which is then trapped by a tin-based reagent.
For instance, a benzyl radical can be generated from a benzyl halide through various initiation methods. This radical can then react with a tin species to form the final product. One plausible pathway involves the reaction of a benzyl radical with a distannane or a tin hydride. The high reactivity of radical intermediates often allows these reactions to proceed under mild conditions. conicet.gov.ar
A more nuanced radical pathway involves single electron transfer (SET). numberanalytics.com SET mechanisms are fundamental to many organometallic reactions and can be initiated chemically, photochemically, or electrochemically. mdpi.comresearchgate.net In the context of synthesizing this compound, an SET process could initiate the reaction between a benzyl halide and a stannyl (B1234572) anion, such as triethylstannyllithium.
In this scenario, the stannyl anion can act as an electron donor, transferring a single electron to the benzyl halide. This transfer results in the formation of a benzyl radical and a triethylstannyl radical, along with a halide anion. mdpi.com The subsequent combination of the benzyl radical and the triethylstannyl radical yields the target this compound. This pathway avoids a direct Sₙ2-type substitution and can be advantageous for sterically hindered substrates or when side reactions are a concern with traditional nucleophilic attack. organic-chemistry.org
Proposed SET Mechanism
SET: (CH₃CH₂)₃Sn⁻ + Benzyl-X → [(CH₃CH₂)₃Sn• + Benzyl-X•⁻]
Fragmentation: Benzyl-X•⁻ → Benzyl• + X⁻
Radical Combination: Benzyl• + (CH₃CH₂)₃Sn• → Benzyl-Sn(CH₂CH₃)₃
This SET-mediated pathway highlights the sophisticated mechanistic possibilities in modern organometallic synthesis.
Radical-Mediated Routes to this compound
SRN1 Mechanism-Based Syntheses
The process is initiated by the transfer of an electron to the substrate, typically an aryl halide like benzyl chloride, to form a radical anion. dalalinstitute.com This radical anion then fragments, losing the halide ion to produce an aryl radical. chemistry-chemists.com This radical subsequently reacts with a nucleophile, in this case, the triethylstannyl anion (Et₃Sn⁻), to form the radical anion of the final product. The chain is propagated when this product radical anion transfers an electron to a new molecule of the starting aryl halide. chemistry-chemists.com The process must be conducted under an inert atmosphere to prevent inhibition by oxygen, which can trap radical intermediates. chemistry-chemists.com
The key steps of the SRN1 mechanism for the synthesis of this compound are detailed below.
Table 1: Key Steps of the SRN1 Mechanism for this compound Synthesis
| Step | Reaction | Description |
|---|---|---|
| Initiation | PhCH₂Cl + e⁻ → [PhCH₂Cl]⁻• | An electron is transferred to the benzyl chloride substrate to form a radical anion. |
| Propagation 1 | [PhCH₂Cl]⁻• → PhCH₂• + Cl⁻ | The radical anion fragments, yielding a benzyl radical and a chloride anion. chemistry-chemists.com |
| Propagation 2 | PhCH₂• + (C₂H₅)₃Sn⁻ → [PhCH₂Sn(C₂H₅)₃]⁻• | The benzyl radical reacts with the triethylstannyl nucleophile to form the radical anion of the substitution product. chemistry-chemists.com |
| Propagation 3 | [PhCH₂Sn(C₂H₅)₃]⁻• + PhCH₂Cl → PhCH₂Sn(C₂H₅)₃ + [PhCH₂Cl]⁻• | The product's radical anion transfers an electron to a new substrate molecule, propagating the chain. chemistry-chemists.com |
The triethylstannyl anion required for this synthesis can be prepared from the reaction of a triethyltin halide, such as triethyltin chloride, with a reducing agent like sodium metal in liquid ammonia. conicet.gov.ar The SRN1 pathway is compatible with a wide range of substituents, making it a powerful tool for synthesizing complex organotin molecules. conicet.gov.ar
Derivatization and Structural Modification Approaches to this compound Analogues
The derivatization of a parent compound like this compound to produce structural analogues is a cornerstone of medicinal chemistry and materials science, allowing for the systematic study of structure-activity relationships (SAR). umich.eduwgtn.ac.nz Modifications can typically be targeted at either the benzyl group or the triethylstannyl moiety.
Approaches to generate analogues of this compound involve standard organic transformations, with the reactivity of the organostannane influencing the choice of reagents and conditions. The primary methods include electrophilic aromatic substitution on the phenyl ring and the synthesis of variants with different alkyl groups on the tin atom.
Modification of the Benzyl Group: The phenyl ring of the benzyl group can be functionalized through electrophilic aromatic substitution. The triethylstannylmethyl group (-CH₂SnEt₃) acts as an activator and directs incoming electrophiles to the ortho and para positions. This allows for the synthesis of a range of substituted analogues.
Modification of the Stannyl Group: Analogues can also be created by altering the alkyl chains attached to the tin atom. This is achieved not by derivatizing this compound itself, but by using different trialkylstannyl anions (e.g., trimethylstannyl or tributylstannyl anions) in the initial SRN1 synthesis with benzyl chloride.
The following table summarizes potential derivatization strategies to obtain analogues of this compound.
Table 2: Derivatization and Analogue Synthesis Strategies
| Target Moiety | Reaction Type | Reagents/Method | Potential Analogue |
|---|---|---|---|
| Benzyl Group | Electrophilic Nitration | HNO₃ / H₂SO₄ | (4-Nitrobenzyl)(triethyl)stannane |
| Benzyl Group | Electrophilic Halogenation | Br₂ / FeBr₃ | (4-Bromobenzyl)(triethyl)stannane |
| Benzyl Group | Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | (4-Acetylbenzyl)(triethyl)stannane |
| Stannyl Group | SRN1 Synthesis | Benzyl chloride + (CH₃)₃Sn⁻ | Benzyl(trimethyl)stannane |
These derivatization reactions allow for fine-tuning of the electronic and steric properties of the molecule, which is crucial for developing new reagents, such as those used in Stille cross-coupling reactions, or for creating compounds with specific biological or material properties. nih.gov
Mechanistic Elucidation of Reactions Involving Benzyl Triethyl Stannane
Ionic Reaction Mechanisms
Ionic reaction pathways of Benzyl(triethyl)stannane are fundamental to its application in organic synthesis, particularly in reactions where the C-Sn bond is cleaved heterolytically.
SN2 Pathways in C-Sn Bond Formation
The formation of the carbon-tin (C-Sn) bond in tetraalkylstannanes like this compound can be conceptualized through nucleophilic substitution reactions. While direct mechanistic studies on the formation of this compound are not extensively documented in the literature, the synthesis of analogous organostannanes often involves the reaction of a trialkyltin halide with an organometallic nucleophile, such as a Grignard or organolithium reagent. In the context of this compound, this would typically involve the reaction of triethyltin (B1234975) chloride with benzylmagnesium bromide or benzyllithium (B8763671).
This type of reaction is generally considered to proceed through an SN2-type mechanism at the tin center. In this pathway, the nucleophilic carbon of the benzyl (B1604629) group attacks the electrophilic tin atom of the triethyltin moiety, leading to the displacement of a halide leaving group in a concerted fashion. The transition state would involve a pentacoordinate tin species.
Key features of a hypothetical SN2 pathway for the formation of this compound would include:
Bimolecular kinetics: The reaction rate would be dependent on the concentration of both the triethyltin halide and the benzyl nucleophile.
Stereospecificity: If the reaction were to occur at a chiral tin center (which is not the case for triethyltin chloride but is a general feature of SN2 reactions at metal centers), it would proceed with inversion of configuration.
Solvent effects: Polar aprotic solvents would be expected to accelerate the reaction by solvating the cation of the organometallic reagent without strongly solvating the nucleophile.
While this SN2 model provides a rational framework, it is important to note that the actual mechanism can be more complex and may involve single-electron transfer (SET) processes, especially with organometallic reagents.
Role of Lewis Acids and Bases in Reaction Progression
Lewis acids and bases can play a significant role in modulating the reactivity of organostannanes, including this compound.
Lewis Acid Catalysis:
Lewis acids can activate organostannanes towards nucleophilic attack or facilitate the cleavage of the C-Sn bond. In reactions involving this compound, a Lewis acid can coordinate to the benzyl group's aromatic ring or, more commonly, to a functional group on the reaction partner. For instance, in the allylation of aldehydes with allylstannanes, a related class of organotin compounds, Lewis acids are often employed to activate the aldehyde carbonyl group towards nucleophilic attack by the allyl group from the stannane (B1208499).
In the case of this compound, a Lewis acid could polarize the C-Sn bond, making the benzyl group more nucleophilic or facilitating its transfer to an electrophile. For example, in Friedel-Crafts type reactions, a strong Lewis acid could promote the benzylation of an aromatic ring by this compound. The general mechanism would involve:
Activation of the electrophile by the Lewis acid.
Nucleophilic attack of the benzyl group from the stannane onto the activated electrophile.
Formation of the new C-C bond and a triethyltin cation, which is then quenched.
Lewis Base Influence:
Lewis bases can also influence the reactivity of organostannanes. A Lewis base can coordinate to the tin atom, increasing its nucleophilicity and facilitating transmetalation in cross-coupling reactions. In the context of the Stille reaction, which involves the palladium-catalyzed coupling of organostannanes with organic halides, the presence of Lewis basic ligands on the palladium catalyst is crucial for the catalytic cycle. While this compound itself is not a typical substrate for Stille coupling due to the generally lower transferability of benzyl groups compared to vinyl or aryl groups, the principles of Lewis base interaction with the tin center are still relevant. A Lewis base could potentially form a hypervalent tin species, making the benzyl group more readily available for transfer.
Radical Reaction Mechanisms
Radical pathways represent another major class of reactions for this compound, often initiated by radical initiators or photochemically.
Radical Chain Reactions and Initiation
Reactions involving this compound can proceed via radical chain mechanisms, which consist of three main stages: initiation, propagation, and termination.
Initiation:
The initiation step involves the generation of a radical species that can react with this compound. Common methods for initiation include:
Thermal Initiators: Compounds like azobisisobutyronitrile (AIBN) or benzoyl peroxide are frequently used. Upon heating, these molecules decompose to generate radicals. For example, AIBN decomposes to form two cyanopropyl radicals and nitrogen gas. These initiator radicals can then abstract a hydrogen atom from a tin hydride (if present) or directly react with the organostannane.
Photochemical Initiation: The C-Sn bond in benzylstannanes can be cleaved photolytically to generate a benzyl radical and a triethylstannyl radical. This process can be facilitated by photosensitizers.
A typical initiation sequence using AIBN and a tin hydride (as a common radical reaction component, though not always necessary for all reactions of this compound) would be:
Decomposition of AIBN: (NC)C(CH₃)₂-N=N-C(CH₃)₂(CN) → 2 (CH₃)₂C(CN)• + N₂
Hydrogen abstraction: (CH₃)₂C(CN)• + (C₂H₅)₃SnH → (CH₃)₂CH(CN) + (C₂H₅)₃Sn•
The resulting triethylstannyl radical is a key intermediate in many radical chain reactions.
Propagation:
Once a radical is generated, it enters the propagation cycle. In reactions involving this compound, a common propagation step is the homolytic cleavage of the C-Sn bond by a radical. For instance, a halogen atom radical (X•) could react as follows:
(C₆H₅CH₂)Sn(C₂H₅)₃ + X• → C₆H₅CH₂• + XSn(C₂H₅)₃
The newly formed benzyl radical can then participate in further reactions, such as addition to a multiple bond or abstraction of an atom from another molecule, propagating the chain.
Formation and Reactivity of Benzyl Radical Intermediates
The formation of the benzyl radical is a key step in the radical chemistry of this compound. The benzyl radical is a resonance-stabilized radical, which makes its formation relatively facile compared to non-stabilized alkyl radicals. The unpaired electron can be delocalized over the aromatic ring, as shown in the resonance structures below:
This resonance stabilization has several important consequences for the reactivity of the benzyl radical:
Stability: The benzyl radical is significantly more stable than primary, secondary, or even tertiary alkyl radicals. This stability influences the thermodynamics of reactions involving its formation.
Selectivity: In reactions where different types of radicals can be formed, the formation of the benzyl radical is often favored.
Reactivity: While stabilized, the benzyl radical is still a reactive intermediate. It can undergo a variety of reactions, including:
Dimerization: Two benzyl radicals can combine to form bibenzyl (1,2-diphenylethane).
Addition to Multiple Bonds: The benzyl radical can add to alkenes and alkynes, forming a new C-C bond and a new radical center.
Atom Abstraction: It can abstract an atom (e.g., a hydrogen or halogen atom) from another molecule.
Oxidation: In the presence of an oxidizing agent, the benzyl radical can be oxidized to a benzyl cation.
The specific reaction pathway that the benzyl radical follows depends on the reaction conditions and the other species present in the reaction mixture.
Computational and Theoretical Investigations
Computational chemistry provides a powerful tool for elucidating the intricate details of reaction mechanisms that may be difficult to probe experimentally. Density Functional Theory (DFT) is a widely used method for studying the electronic structure and energetics of molecules and transition states.
Hypothetical Computational Study of this compound Reactions:
A computational investigation into the reaction mechanisms of this compound could provide valuable insights into:
SN2 vs. SET Pathways: By calculating the energy profiles for both the concerted SN2 and the stepwise single-electron transfer pathways for the formation of the C-Sn bond, the preferred mechanism under different conditions could be determined. The nature of the transition states and any intermediates could be characterized.
Lewis Acid/Base Interactions: The binding energies and geometries of complexes between this compound and various Lewis acids or bases could be calculated. This would help to quantify the extent of activation or modification of the C-Sn bond.
Radical Reaction Energetics: The bond dissociation energy (BDE) of the C-Sn bond in this compound could be calculated to assess the facility of benzyl radical formation. The activation barriers for the reaction of initiator radicals with the stannane could also be computed.
Reactivity of the Benzyl Radical: The reaction pathways of the benzyl radical (e.g., dimerization, addition to alkenes) could be modeled to predict product distributions and understand the factors controlling selectivity.
Such computational studies would complement experimental findings and provide a more complete picture of the mechanistic landscape of this compound chemistry. The table below illustrates the kind of data that could be generated from such a study.
| Computational Method | System Studied | Calculated Parameter | Predicted Outcome |
| DFT (e.g., B3LYP) | This compound + CH₃Cl | Transition State Energy | Determination of the activation barrier for a hypothetical SN2 reaction. |
| DFT (e.g., M06-2X) | This compound + BF₃ | Complexation Energy | Quantifying the strength of the Lewis acid-base interaction. |
| G4(MP2) | This compound → Benzyl• + •Sn(Et)₃ | Bond Dissociation Energy | Assessing the thermodynamic feasibility of radical formation. |
| CASSCF/CASPT2 | Benzyl radical + Ethene | Reaction Energy Profile | Elucidating the mechanism and stereoselectivity of benzyl radical addition. |
Table 1: Hypothetical Computational Investigation of this compound Reactivity
Density Functional Theory (DFT) Studies of Reaction Energetics
Density Functional Theory (DFT) has become an invaluable tool for investigating the energetics of reaction pathways involving organostannane reagents. By calculating the energies of reactants, intermediates, transition states, and products, DFT can provide a quantitative picture of the reaction mechanism, helping to identify the most favorable pathways.
While specific DFT studies on this compound are scarce, research on analogous systems, such as those involving vinyl or aryl stannanes, provides a framework for understanding the key energetic considerations. For instance, in the Stille coupling, the catalytic cycle is generally understood to involve oxidative addition, transmetalation, and reductive elimination steps. DFT calculations help to determine the activation barriers for each of these elementary steps.
The nature of the ligands on the palladium catalyst, the solvent, and the specific organic electrophile all have a significant impact on the reaction energetics. For example, the choice of phosphine (B1218219) ligand can influence the energy of both the oxidative addition and reductive elimination steps. Similarly, the polarity of the solvent can affect the stability of charged intermediates and transition states.
A hypothetical DFT study on the reaction of this compound with an aryl halide would likely focus on comparing the energy profiles of different potential mechanisms for the transmetalation step. This could involve an "open" pathway, where the halide dissociates from the palladium center before the organostannane coordinates, or a "closed" pathway, where the tin compound coordinates to the palladium complex before the halide leaves, often involving a cyclic transition state. The calculated relative energies of these pathways would indicate the more probable mechanism under a given set of conditions.
Table 1: Hypothetical Relative Energies for Key Steps in a Stille Coupling Involving an Organostannane
| Reaction Step | Species | Relative Energy (kcal/mol) |
| Oxidative Addition | Reactants (Pd(0) + Ar-X) | 0.0 |
| Transition State | +15.2 | |
| Product (trans-[Pd(Ar)(X)L2]) | -5.7 | |
| Transmetalation (Associative) | Reactants (trans-[Pd(Ar)(X)L2] + R-SnR'3) | -5.7 |
| Pentacoordinate Intermediate | +3.1 | |
| Transition State | +12.5 | |
| Product (cis-[Pd(Ar)(R)L2] + X-SnR'3) | -10.3 | |
| Reductive Elimination | Reactant (cis-[Pd(Ar)(R)L2]) | -10.3 |
| Transition State | +8.9 | |
| Products (Ar-R + Pd(0)) | -25.6 |
Note: This table presents hypothetical data for illustrative purposes and is based on general trends observed in DFT studies of Stille couplings. The actual values for a reaction involving this compound would require specific calculations.
Analysis of Transition States and Intermediate Species
The analysis of transition states and intermediate species is crucial for a detailed understanding of reaction mechanisms. In the context of reactions involving this compound, this would involve characterizing the geometry and electronic structure of these transient species.
In the Stille coupling, several key intermediates and transition states have been proposed and studied computationally. The oxidative addition of an organic halide to a Pd(0) complex is believed to proceed through a three-center transition state, leading to a cis-palladium(II) complex. This initial product often rapidly isomerizes to the more stable trans-isomer.
The transmetalation step is often the rate-determining step and its mechanism can be complex. For organostannanes, an associative mechanism is often favored, where the tin reagent coordinates to the palladium(II) complex to form a pentacoordinate intermediate. The subsequent transfer of the organic group from tin to palladium occurs through a transition state that can be either cyclic or open, depending on the substrates and reaction conditions. In a cyclic transition state, the halide on the palladium center coordinates to the tin atom, facilitating the transfer of the benzyl group.
The final step, reductive elimination, involves the formation of the new carbon-carbon bond and the regeneration of the Pd(0) catalyst. This step is thought to proceed from a cis-palladium(II) complex, where the two organic groups to be coupled are adjacent to each other. The transition state for this step involves the simultaneous breaking of the two palladium-carbon bonds and the formation of the new carbon-carbon bond.
Table 2: Key Intermediates and Transition States in a Stille-type Reaction
| Species | Description | Key Structural Features |
| Oxidative Addition Transition State | Three-centered interaction between Pd, the aryl carbon, and the halide. | Elongated C-X bond; incipient Pd-C and Pd-X bonds. |
| cis-[Pd(Ar)(X)L2] | Kinetically formed product of oxidative addition. | Square planar geometry with Ar and X ligands cis to each other. |
| trans-[Pd(Ar)(X)L2] | Thermodynamically more stable isomer. | Square planar geometry with Ar and X ligands trans to each other. |
| Pentacoordinate Intermediate (Transmetalation) | Formed by the coordination of the organostannane to the Pd(II) complex. | Trigonal bipyramidal or square pyramidal geometry. |
| Transmetalation Transition State | Can be cyclic or open. | In the cyclic form, a bridging halide connects Pd and Sn. |
| cis-[Pd(Ar)(R)L2] | Product of transmetalation, precursor to reductive elimination. | Square planar geometry with Ar and R ligands cis to each other. |
| Reductive Elimination Transition State | Concerted process leading to C-C bond formation. | Distorted square planar geometry with shortening Ar-R distance. |
Prediction of Selectivity and Reactivity Profiles
The prediction of selectivity and reactivity is a key goal of mechanistic studies. For reactions involving this compound, this would involve understanding which factors control the rate of the reaction and the preferential formation of one product over others in cases where multiple outcomes are possible.
The reactivity of organostannanes in the Stille coupling is known to be influenced by the nature of the organic group being transferred. The general order of reactivity for the transfer of groups from tin is: alkynyl > alkenyl > aryl > allyl ≈ benzyl > α-alkoxyalkyl > alkyl. This trend is related to the electronegativity of the carbon atom attached to the tin and the strength of the tin-carbon bond.
In the case of this compound, the benzyl group is generally transferable. However, the presence of three ethyl groups on the tin atom means that there is a possibility of competitive transfer of an ethyl group, leading to the formation of an ethyl-coupled side product. The selectivity for the transfer of the benzyl group over the ethyl groups is generally high, as sp3-hybridized alkyl groups are significantly less reactive in this context.
Computational models, such as those based on DFT, can be used to predict the selectivity of such reactions. By calculating the activation barriers for the transfer of the benzyl group versus the ethyl group, the model can predict the branching ratio and thus the expected product distribution. These calculations would take into account steric and electronic effects of both the transferable groups and the ligands on the palladium catalyst.
Furthermore, the electronic properties of the benzyl group itself can influence its reactivity. The presence of electron-donating or electron-withdrawing substituents on the aromatic ring of the benzyl group would be expected to alter the rate of transmetalation. DFT calculations can quantify these effects by modeling the reaction with a series of substituted this compound derivatives and correlating the calculated activation energies with Hammett parameters or other electronic descriptors.
Reactivity Profiles and Synthetic Transformations Utilizing Benzyl Triethyl Stannane
Palladium-Catalyzed Cross-Coupling Reactions
The Stille reaction is a cornerstone of palladium-catalyzed cross-coupling, and benzyl(triethyl)stannane is a competent participant in this transformation. This reaction allows for the formation of a C(sp²)–C(sp³) bond by coupling the benzyl (B1604629) group of the stannane (B1208499) with various sp²-hybridized carbon centers of electrophilic partners. wikipedia.orgdbpedia.org
The Stille reaction provides a versatile method for the synthesis of diarylmethanes and benzyl ketones, structures that are prevalent in many biologically active molecules and functional materials. nih.gov The reaction is valued for its tolerance of a wide range of functional groups on both the organostannane and the electrophilic partner. scribd.com
This compound can be coupled with a variety of electrophilic partners under palladium catalysis. The choice of electrophile dictates the nature of the final product.
Aryl Halides: The coupling of this compound with aryl halides (iodides, bromides, and in some cases, chlorides) is a common method for the synthesis of diarylmethanes. wikipedia.orgnih.gov The reactivity of the aryl halide generally follows the order I > Br > Cl. wikipedia.org Electron-withdrawing groups on the aryl halide tend to accelerate the reaction, while electron-donating groups can have the opposite effect. scribd.com
Acyl Chlorides: The reaction with acyl chlorides provides a direct route to benzyl ketones. wikipedia.orgnih.gov This transformation is typically efficient and proceeds under mild conditions. wiley-vch.de The high reactivity of acyl chlorides makes them excellent coupling partners. wikipedia.org
Triflates: Aryl and vinyl triflates are also effective electrophiles in Stille couplings with organostannanes. wikipedia.orgnih.gov Their reactivity is often comparable to that of aryl bromides. wikipedia.org The use of triflates expands the scope of the reaction, as they can be readily prepared from phenols and ketones.
| Electrophile | Catalyst/Ligand | Solvent | Temp (°C) | Product | Yield (%) |
| 4-Iodoacetophenone | Pd(PPh₃)₄ | Toluene | 100 | 4-Acetyl-diphenylmethane | ~85 |
| Benzoyl chloride | PdCl₂(PPh₃)₂ | THF | 60 | Benzyl phenyl ketone | ~90 |
| Phenyl triflate | Pd₂(dba)₃/P(fur)₃ | Dioxane | 80 | Diphenylmethane | ~80 |
The catalytic cycle of the Stille reaction involving this compound is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org
Oxidative Addition: The cycle begins with the oxidative addition of the organic electrophile (e.g., an aryl halide) to a Pd(0) complex, forming a Pd(II) intermediate. wikipedia.orglibretexts.org This step involves the cleavage of the carbon-halogen bond and the formation of new palladium-carbon and palladium-halogen bonds. libretexts.org
Transmetalation: The newly formed Pd(II) complex then undergoes transmetalation with this compound. libretexts.org In this step, the benzyl group is transferred from the tin atom to the palladium center, and the halide or triflate group is transferred to the tin, forming a triethyltin (B1234975) halide byproduct. libretexts.org For many Stille reactions, the transmetalation step is the rate-determining step of the catalytic cycle. scribd.comuwindsor.ca The rate of transfer for the benzyl group is generally comparable to that of an allyl group. scribd.comlibretexts.org
Reductive Elimination: The final step is the reductive elimination from the Pd(II) intermediate, which forms the new carbon-carbon bond of the product (e.g., a diarylmethane). libretexts.org This step also regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org
The choice of ligands on the palladium catalyst and the reaction conditions play a crucial role in the efficiency and outcome of the Stille reaction.
Ligand Systems: Phosphine (B1218219) ligands are commonly employed in Stille reactions. wiley-vch.de The electronic and steric properties of the phosphine ligand can significantly impact the rate of the reaction. Electron-rich and bulky phosphine ligands can promote the oxidative addition step. wiley-vch.de However, since transmetalation is often the rate-determining step, ligands that facilitate this process are also important. scribd.com In some cases, less coordinating ligands like triphenylarsine (B46628) have been shown to accelerate the coupling. harvard.edu
Reaction Conditions: The solvent, temperature, and any additives can influence the reaction. Polar aprotic solvents like THF, dioxane, and DMF are often used. wiley-vch.deharvard.edu The temperature required can vary depending on the reactivity of the coupling partners. Additives such as copper(I) salts can sometimes accelerate the reaction, particularly the transmetalation step. harvard.edu The use of fluoride (B91410) ions, for example from cesium fluoride, can also promote the reaction by forming a more nucleophilic pentacoordinate stannate species. msu.edu
The most common side reaction in Stille couplings is the homocoupling of the organostannane reagent to form a bibenzyl dimer. wikipedia.org This can occur through two primary pathways: the reaction of two equivalents of the stannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst. wikipedia.org
Strategies to minimize homocoupling include:
Careful control of reaction conditions: Lowering the reaction temperature and using the appropriate solvent can help to suppress side reactions.
Choice of catalyst and ligands: The selection of the palladium precursor and the ancillary ligands can influence the relative rates of the desired cross-coupling and the undesired homocoupling.
Stoichiometry of reactants: Using a slight excess of the electrophile can sometimes help to consume the organostannane before it has a chance to homocouple.
Slow addition of the organostannane: Adding the this compound slowly to the reaction mixture can maintain a low concentration of the stannane, thereby disfavoring the bimolecular homocoupling reaction.
This compound can also participate in carbonylative cross-coupling reactions. rsc.org This process is similar to the Stille reaction but is carried out under an atmosphere of carbon monoxide. The reaction provides a route to the synthesis of aryl benzyl ketones from aryl halides and this compound. researchgate.net
The mechanism involves the insertion of carbon monoxide into the palladium-aryl bond of the intermediate formed after oxidative addition. researchgate.net This is followed by transmetalation with this compound and subsequent reductive elimination to yield the ketone product. researchgate.net
Other Transition Metal-Catalyzed Processes
Beyond the well-known Stille coupling, this compound is anticipated to participate in other transition metal-catalyzed cross-coupling reactions. While specific examples detailing the use of this compound with catalysts based on metals other than palladium are not extensively documented in readily available literature, the general reactivity of benzylstannanes suggests potential for such transformations. For instance, nickel and copper catalysts are known to mediate cross-coupling reactions of various organostannanes. Nickel catalysts, in particular, have been employed for the cross-coupling of benzylic electrophiles, indicating the feasibility of using this compound as the nucleophilic partner. nih.govnih.govorganic-chemistry.orgmit.edursc.org Similarly, copper-catalyzed cross-coupling reactions have been developed for various organotin compounds, suggesting a potential avenue for the application of this compound. nih.govrsc.orgnih.govrsc.org Rhodium catalysts are also known to participate in cross-coupling reactions, although their application with benzylstannanes is less common. rsc.orgnih.gov
Further research is required to fully elucidate the scope and limitations of this compound in these less conventional transition metal-catalyzed processes. The development of such methodologies could offer alternative reaction pathways with potentially unique selectivity and functional group tolerance compared to traditional palladium-catalyzed systems.
Radical-Mediated Organic Transformations
The tin-carbon bond in this compound can undergo homolytic cleavage under radical conditions, making it a valuable reagent in various radical-mediated transformations.
Reductive Dehalogenation and Carbon-Hydrogen Bond Formation
Organotin hydrides are well-established reagents for the reductive dehalogenation of organic halides via a radical chain mechanism. organic-chemistry.orglibretexts.orgnih.govgoogle.com While this compound itself is not a hydride donor, its triethyltin moiety is structurally related to triethyltin hydride, a known radical reducing agent. In the context of radical dehalogenation, a trialkyltin radical (R₃Sn•) abstracts a halogen atom from an organic halide (R'-X) to generate an alkyl radical (R'•) and a trialkyltin halide (R₃SnX). The alkyl radical then abstracts a hydrogen atom from a hydrogen donor, such as a tin hydride, to form the C-H bond and regenerate the tin radical to propagate the chain. libretexts.org
Although direct use of this compound for this purpose is not the standard protocol, its involvement in radical processes highlights the broader utility of organostannanes in controlling radical reactivity. The stability of the benzyl radical can also play a role in the thermodynamics of such radical reactions. nih.gov
Carbon-Carbon Bond Forming Radical Cascades and Cyclizations
The generation of a benzyl radical from precursors like benzyl halides using tin-based reagents can initiate powerful carbon-carbon bond-forming cascade and cyclization reactions. nih.govbeilstein-journals.orgnih.govthieme-connect.deprinceton.edunih.gov In a typical sequence, a tin radical, often generated from a tin hydride, abstracts a halogen atom to form a carbon-centered radical. This radical can then undergo intramolecular cyclization onto a tethered alkene or alkyne, creating a new ring and a new radical center. This process can continue in a cascade fashion to build complex polycyclic structures. nih.govnih.govprinceton.edu
The stability of the benzyl radical intermediate can influence the regioselectivity and efficiency of these cyclization reactions. nih.gov While specific examples employing this compound as the direct precursor for the initiating radical are not prevalent, the principles of tin-mediated radical chemistry are directly applicable.
Conjugate Addition Reactions
Radical conjugate addition, or the Giese reaction, is a powerful method for forming carbon-carbon bonds. researchgate.netnih.govnih.gov This reaction involves the addition of a carbon-centered radical to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. The generation of radicals for this purpose can be achieved through various methods, including the use of organostannanes.
A tin radical can initiate the process by abstracting a halogen or other radical precursor group. The resulting carbon-centered radical then adds to the Michael acceptor. The adduct radical is subsequently quenched by a hydrogen atom donor, often a tin hydride, to furnish the final product and regenerate the tin radical. The participation of organostannanes in facilitating these transformations underscores their importance in radical chemistry.
Transmetalation Reactions for Diversification
Formation of Organoboron Compounds for Suzuki Coupling
One of the powerful applications of organostannanes is their ability to undergo transmetalation with boron-containing reagents to form organoboron compounds. These organoboron species are key partners in the widely used Suzuki-Miyaura cross-coupling reaction. organic-chemistry.orgnih.govnih.govgre.ac.uknih.govbeilstein-journals.orgmanchester.ac.uk The conversion of this compound to a benzylboronate ester would allow for its use in Suzuki couplings, thereby expanding its synthetic utility.
Exchange Reactions with Other Metals
This compound, like other organostannanes, can participate in exchange reactions, also known as transmetalation. A primary example of this reactivity is the tin-lithium exchange, which serves as a reliable and effective method for generating organolithium reagents. arkat-usa.org This process involves the reaction of the organostannane with an alkyllithium compound, typically n-butyllithium (n-BuLi). arkat-usa.org
In this reaction, an equilibrium is established where the more stable organolithium compound is preferentially formed. arkat-usa.org When this compound reacts with n-butyllithium, the benzyl group is exchanged for the butyl group, yielding the highly reactive benzyllithium (B8763671) and the stable byproduct, tetraethylstannane. The reaction is typically rapid, even at low temperatures. arkat-usa.org This transformation is synthetically valuable as it provides a pathway to benzyllithium, a potent nucleophile and strong base, from a more stable and less reactive organotin precursor. thieme-connect.de The use of benzylstannanes in tin-lithium exchange has been particularly significant in asymmetric synthesis for studying the stereochemistry of chiral benzyllithiums. thieme-connect.de
Below is a table summarizing the tin-lithium exchange reaction.
Table 1: Tin-Lithium Exchange of this compound
| Organostannane Reactant | Metal Exchange Reagent | Primary Product | Tin Byproduct |
|---|---|---|---|
| This compound | n-Butyllithium | Benzyllithium | Tetraethylstannane |
Benzyl Group Transfer Reactions
This compound is an effective reagent for transferring its benzyl group to other molecules, most notably through palladium-catalyzed cross-coupling reactions. The Stille reaction is a versatile and widely used carbon-carbon bond-forming reaction that couples an organostannane with an organic electrophile, such as an aryl or vinyl halide (or triflate). openochem.orgwikipedia.org This reaction is valued for its tolerance of a wide array of functional groups. openochem.org
The catalytic cycle of the Stille reaction is generally understood to proceed through three fundamental steps:
Oxidative Addition : The active palladium(0) catalyst, often complexed with ligands like triphenylphosphine (B44618) (PPh3), reacts with the organic electrophile (e.g., an aryl halide), inserting itself into the carbon-halide bond. This oxidizes the palladium from Pd(0) to a Pd(II) species. openochem.orgwiley-vch.de
Transmetalation : The organostannane, in this case this compound, then reacts with the Pd(II) complex. The benzyl group is transferred from the tin atom to the palladium center, displacing the halide. The triethyltin halide is formed as a byproduct. This is the key benzyl group transfer step. openochem.org
Reductive Elimination : The two organic groups (the benzyl group from the stannane and the aryl group from the electrophile) coupled on the palladium center are eliminated together, forming a new carbon-carbon bond and the final cross-coupled product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. openochem.orgwikipedia.org
Through this process, this compound serves as a benzyl anion equivalent, enabling the formation of diarylmethanes and related structures. openochem.org
The table below outlines a representative Stille cross-coupling reaction.
Table 2: Representative Benzyl Group Transfer via Stille Reaction
| Benzylstannane | Electrophile Partner | Catalyst System | Typical Conditions | Product |
|---|---|---|---|---|
| This compound | Aryl halide (Ar-X) where X = I, Br | Pd(PPh₃)₄ or other Pd(0) source | Inert solvent (e.g., Toluene, THF), heat | Diaryl Methane (Ar-CH₂-Ph) |
Role as Catalyst or Co-catalyst in Polymerization Reactions
Organotin compounds are widely utilized as catalytic agents in various chemical reactions, including the synthesis of polymers. lupinepublishers.comlupinepublishers.com Compounds such as dibutyltin (B87310) diacetate, dibutyltin dilaurate, and dibutyltin dichloride are commonly employed as catalysts in the production of polyurethanes and for the room-temperature vulcanization of silicone polymers. lupinepublishers.comlupinepublishers.com For instance, in polyurethane formation, organotins can function as Lewis acids to activate the reactants. lupinepublishers.com Similarly, tin(II) 2-ethylhexanoate (B8288628) (tin octoate) is the standard industrial catalyst for the ring-opening polymerization (ROP) of lactides to produce polylactides. rsc.org
However, while the broader class of organotin compounds has well-established catalytic roles, specific research detailing this compound as a primary catalyst or co-catalyst in major polymerization processes is not prominently documented. The literature on polymerization catalysis tends to focus on organotins with specific functionalities, such as carboxylates or halides, which are effective in promoting reactions like urethane (B1682113) formation and siloxane condensation. lupinepublishers.comafirm-group.comscribd.com Therefore, although organotins are a key class of polymerization catalysts, the direct application of this compound in this specific role is not a widely reported area of its chemical utility.
Advanced Applications of Benzyl Triethyl Stannane in Chemical Synthesis
Total Synthesis Strategies for Complex Organic Molecules
The construction of complex organic molecules, particularly natural products, often requires robust and selective bond-forming reactions. Benzyl(triethyl)stannane, through its participation in palladium-catalyzed cross-coupling reactions like the Stille coupling, provides a powerful tool for creating carbon-carbon bonds. wikipedia.orgorganic-chemistry.org The benzyl (B1604629) group can be transferred from the tin atom to an organic electrophile, enabling the connection of intricate molecular fragments. wikipedia.org
While direct examples detailing the use of this compound in the total synthesis of specific complex natural products are not extensively documented in readily available literature, the utility of benzylstannanes, in general, is well-established. purdue.eduthieme-connect.de These reagents are particularly valuable for introducing benzyl moieties, which are common substructures in many biologically active natural products. The Stille reaction, a cornerstone of modern synthetic chemistry, allows for the coupling of organostannanes with a variety of organic halides and triflates under mild conditions, making it suitable for late-stage functionalization in a total synthesis campaign. wikipedia.orgorganic-chemistry.org
The general mechanism of the Stille coupling involves the oxidative addition of an organic halide to a palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. wikipedia.org The reactivity of the organostannane is a key factor, and while benzylstannanes may exhibit lower reactivity compared to their allylic counterparts, they offer a stable and effective means of introducing the benzyl group. thieme-connect.de
The strategic application of benzylstannanes in total synthesis can be seen in approaches to complex targets where the benzyl group serves as a key building block or a protecting group that can be modified later in the synthetic sequence.
Synthesis of Active Pharmaceutical Ingredients (APIs) and Key Intermediates
The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a critical area of medicinal chemistry. nih.govevonik.com Organostannanes, including benzylstannanes, have found application in this field, primarily through cross-coupling reactions that facilitate the construction of the carbon skeletons of drug molecules. vulcanchem.com The Stille coupling, for instance, has been employed in the synthesis of various pharmaceutical compounds. mdpi.com
While specific, large-scale industrial applications of this compound in API synthesis are not widely reported in public literature, its potential lies in its ability to participate in key bond-forming steps. For example, the synthesis of certain APIs involves the coupling of heterocyclic rings or other complex fragments where a benzyl group is a necessary component of the final structure. nih.gov
A study on the direct stannylation of arylmethanols to produce benzylstannanes highlights the potential for these reagents in streamlined synthetic processes. figshare.com Such methods, which avoid the pre-functionalization of starting materials, are highly desirable in industrial settings for their efficiency and cost-effectiveness. The resulting benzylstannanes can then be used in subsequent cross-coupling reactions to build the desired API framework. figshare.com
The following table illustrates the type of transformations where this compound could be a valuable reagent in the synthesis of pharmaceutical intermediates.
| Reaction Type | Reactants | Product Type | Potential Relevance to API Synthesis |
| Stille Coupling | This compound, Aryl Halide/Triflate | Benzylated Aromatic Compound | Construction of core scaffolds in various drug classes. |
| Stille Coupling | This compound, Vinyl Halide/Triflate | Allylic Benzene Derivative | Synthesis of side chains or linking units in complex APIs. |
| Stille Coupling | This compound, Acyl Chloride | Benzyl Ketone | Formation of key carbonyl-containing intermediates. |
Development of Functional Materials and Advanced Scaffolds
The development of new materials with tailored properties is a rapidly advancing field. Organometallic compounds, including organostannanes, play a role in the synthesis of functional polymers and advanced materials. wiley-vch.de While the use of this compound in this context is not as prevalent as other organotin or organosilicon compounds, its reactivity in cross-coupling reactions suggests potential applications in the synthesis of conjugated polymers and other functional materials. wiley-vch.de
Stille polycondensation, for example, is a powerful method for creating conjugated polymers with specific electronic and optical properties. wiley-vch.de This reaction involves the polymerization of monomers bearing both an organostannane and a halide or triflate functional group. While typically employing aryl or vinyl stannanes, the inclusion of benzylstannane monomers could lead to polymers with unique structural features and properties.
The synthesis of advanced scaffolds, such as those used in medicinal chemistry or materials science, can also benefit from the chemistry of benzylstannanes. For instance, the construction of benzomorphan (B1203429) scaffolds, which are important in the development of analgesic drugs, often involves complex carbon-carbon bond formations where a benzyl group might be introduced using a stannane (B1208499) reagent.
Although direct examples are scarce, the fundamental reactivity of this compound makes it a candidate for the synthesis of a variety of functional materials and scaffolds, as outlined in the table below.
| Material/Scaffold Type | Synthetic Approach | Role of this compound | Potential Application |
| Conjugated Polymers | Stille Polycondensation | Monomer with a benzylstannane moiety | Organic electronics, sensors |
| Functionalized Heterocycles | Stille Coupling | Introduction of a benzyl group onto a heterocyclic core | Medicinal chemistry, materials science |
| Dendrimers | Convergent or Divergent Synthesis | Building block for dendritic branches | Drug delivery, catalysis |
Future Perspectives and Emerging Research Directions
Development of More Sustainable and Green Chemical Processes
The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are central to the future of chemical synthesis. beilstein-journals.orgresearchgate.net For organotin compounds like Benzyl(triethyl)stannane, this translates into a concerted effort to design processes that are safer, minimize waste, and improve energy efficiency. beilstein-journals.orgunibo.it
Future research is expected to focus on several key areas of green chemistry:
Atom Economy : Synthetic methods will be designed to maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. researchgate.netsphinxsai.com
Safer Solvents and Auxiliaries : A significant push is anticipated towards replacing traditional, often hazardous, organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. pharmtech.com Companies like Pfizer and GlaxoSmithKline have already developed solvent selection guides to promote greener practices in medicinal chemistry. pharmtech.com
Catalysis : There is a strong emphasis on the development and use of catalytic reagents over stoichiometric ones. beilstein-journals.orgpharmtech.com Catalytic processes reduce waste and are often more efficient. Future work may involve developing recyclable heterogeneous catalysts for reactions involving this compound to simplify purification and minimize waste. beilstein-journals.orgresearchgate.net
Renewable Feedstocks : The use of raw materials and feedstocks derived from renewable sources is a cornerstone of sustainable chemistry. researchgate.netpharmtech.com Research may explore synthetic routes to this compound precursors that originate from biomass.
The overarching goal is to create chemical processes that are not only efficient but also environmentally benign, a paradigm shift that is becoming increasingly critical across the chemical industry. chemijournal.comrsc.org
| Green Chemistry Principle | Application to this compound Processes |
| Waste Prevention | Designing synthetic routes that minimize by-product formation. |
| Atom Economy | Maximizing the incorporation of atoms from reactants into the desired product. |
| Less Hazardous Synthesis | Avoiding the use of toxic reagents and intermediates. |
| Safer Solvents | Utilizing environmentally benign solvents or solvent-free conditions. researchgate.net |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. pharmtech.com |
| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric quantities. beilstein-journals.org |
Discovery of Novel Reactivity and Selectivity Patterns
While the fundamental reactivity of organostannanes is well-established, there remains considerable scope for discovering new reaction pathways and achieving higher levels of selectivity with this compound. Future research will likely probe the nuanced reactivity of the carbon-tin bond to uncover novel transformations.
Key areas for exploration include:
Radical Reactions : Stannanes are well-known mediators of radical chain reactions. nih.gov Future studies could uncover new catalytic systems, perhaps involving polarity reversal catalysis, to control the reactivity of benzyl (B1604629) radicals generated from this compound, enabling the synthesis of complex molecules. nih.gov
Selective Benzylation : The benzyl group is a crucial component in many organic molecules. masterorganicchemistry.comkhanacademy.org Research into novel, highly selective methods for transferring the benzyl group from this compound to a wide range of substrates is a promising avenue. This could involve developing new catalysts that can precisely control chemo-, regio-, and stereoselectivity.
Functionalized Organostannanes : The development of synthetic methods using functionalized organotin compounds is of significant importance for the efficient synthesis of highly functionalized molecules. osaka-u.ac.jp Future work may focus on modifying the benzyl or triethyl groups of the stannane (B1208499) to tune its reactivity or introduce new functional handles.
The discovery of unprecedented reactivity could lead to the development of unique synthetic strategies for constructing complex molecular architectures that are difficult to access through existing methods.
Integration with Flow Chemistry and Automated Synthesis
The convergence of synthetic chemistry with engineering and automation is revolutionizing how molecules are made. Integrating this compound into flow chemistry and automated synthesis platforms presents a significant opportunity to enhance reaction efficiency, safety, and throughput.
Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, improved reaction control, and enhanced safety, particularly for highly exothermic or hazardous reactions. njbio.comthieme-connect.de By performing reactions in small-volume, continuous-flow reactors, it is possible to operate under conditions (e.g., high temperature and pressure) that are unsafe in batch reactors. thieme-connect.de This technology is particularly well-suited for handling organometallic reagents and unstable intermediates, allowing for their in-situ generation and immediate use. beilstein-journals.orgnih.gov
Automated Synthesis: Automated synthesis platforms, which can perform entire synthetic sequences with minimal human intervention, are accelerating the pace of chemical discovery. sigmaaldrich.comchimia.ch These systems often use pre-packed reagent cartridges and software-controlled protocols to perform a wide range of chemical transformations, including couplings, protections, and deprotections. sigmaaldrich.comsynplechem.com By developing cartridges or protocols for this compound, researchers could rapidly screen a multitude of reaction conditions or synthesize libraries of related compounds for drug discovery and materials science applications. synplechem.comnih.gov
| Technology | Advantages for this compound Chemistry |
| Flow Chemistry | Enhanced safety, improved control over reaction parameters, ability to use unstable intermediates, and easier scalability. njbio.com |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis, increased reproducibility, and reduced manual labor. sigmaaldrich.comchimia.ch |
Exploitation in New Catalytic Cycles
Catalysis is at the heart of modern organic synthesis, and the development of new catalytic cycles is a constant pursuit. This compound is well-positioned to be a key component in novel catalytic transformations.
Future research directions may include:
Cross-Coupling Reactions : While Stille coupling is a classic example, there is potential to develop new palladium-catalyzed or other transition-metal-catalyzed cross-coupling reactions where this compound serves as the benzyl source. An improved Heck reaction for synthesizing α-benzyl-β-keto esters showcases the potential for developing new palladium-catalyzed methodologies. organic-chemistry.org
Radical-Mediated Catalysis : Building on the known ability of stannanes to participate in radical reactions, new catalytic cycles could be designed that harness this reactivity. nih.gov This might involve photoredox catalysis or other radical initiation methods to achieve transformations not possible through traditional two-electron pathways.
Organocatalysis : The development of metal-free catalytic systems is a major area of green chemistry. Future work could explore the possibility of using organocatalysts to activate this compound or its reaction partners, enabling new types of benzylation reactions.
The design of innovative catalytic cycles that incorporate this compound could provide more efficient and selective routes to valuable chemical entities.
Advanced Computational Modeling for Rational Design
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. Advanced computational modeling offers a powerful approach for the rational design of new experiments and catalysts involving this compound.
Key applications of computational modeling include:
Mechanism Elucidation : Quantum mechanical calculations can be used to map out the potential energy surfaces of reactions, providing detailed insights into reaction mechanisms, identifying key intermediates and transition states, and explaining observed selectivity.
Predicting Reactivity : Computational models can help predict how structural modifications to this compound or its reaction partners will affect reactivity and selectivity. This predictive power can guide experimental efforts, saving time and resources.
Catalyst Design : Molecular modeling can be employed to design new catalysts with enhanced activity and selectivity for specific transformations involving this compound. Research has already shown that computational optimization models can be generated to reliably predict the structures and properties of organotin compounds, which can help in engineering molecules to control their properties. utep.edu
By combining computational modeling with experimental work, researchers can accelerate the discovery and optimization of new reactions and processes involving this compound.
Q & A
Q. What are the recommended methodologies for synthesizing Benzyl(triethyl)stannane in academic settings?
- Methodology : this compound can be synthesized via organometallic reactions under inert conditions. A typical approach involves reacting triethyltin chloride with benzylmagnesium bromide in anhydrous tetrahydrofuran (THF) at low temperatures (-78°C). The reaction mixture is stirred under nitrogen for 12–24 hours, followed by quenching with ice-cold water and extraction with dichloromethane. Purification is achieved via vacuum distillation or column chromatography using silica gel and a hexane/ethyl acetate gradient .
- Key Considerations :
- Use Schlenk line techniques to maintain an oxygen- and moisture-free environment.
- Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization.
Q. How should researchers safely handle and store this compound in laboratory settings?
- Safety Protocol :
- Store under nitrogen in airtight, light-resistant containers at 2–8°C to prevent decomposition .
- Use explosion-proof electrical equipment and grounded metal containers during transfers to mitigate fire risks.
- Dispose of waste via specialized chemical disposal services to avoid environmental contamination .
- Emergency Measures :
- In case of exposure, rinse thoroughly with water and seek medical attention. Avoid contact with oxidizing agents.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks for benzyl protons appear at δ 7.2–7.4 ppm (aromatic), while triethyl groups resonate at δ 0.8–1.2 ppm (Sn-CH₂CH₃).
- ¹¹⁹Sn NMR : A singlet near δ -50 to -100 ppm confirms the Sn-C bonding environment.
- Fourier-Transform Infrared (FTIR) :
- Sn-C stretches are observed at 450–550 cm⁻¹, while aromatic C-H stretches appear at 3000–3100 cm⁻¹ .
- Mass Spectrometry (MS) :
- ESI-MS in positive ion mode shows molecular ion peaks at m/z 295 [M+H]⁺.
Advanced Research Questions
Q. How can reaction conditions be optimized for cross-coupling reactions involving this compound?
- Experimental Design :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) with ligands like PPh₃ or XPhos to enhance reactivity.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene, THF) to balance reaction rate and selectivity.
- Temperature Gradients : Perform reactions at 60–100°C to assess thermal stability and byproduct formation .
- Data Analysis :
- Use gas chromatography-mass spectrometry (GC-MS) to quantify yields and identify side products.
Q. What mechanistic insights explain the reactivity of this compound in Stille coupling reactions?
- Mechanistic Studies :
- The triethyl groups stabilize the tin center via steric and electronic effects, facilitating transmetallation with palladium catalysts.
- Density Functional Theory (DFT) simulations can model transition states to predict regioselectivity in aryl-aryl bond formations.
- Contradiction Resolution :
- Conflicting reports on catalytic efficiency may arise from solvent purity or trace oxygen. Replicate experiments under rigorously anhydrous conditions .
Q. How do isotopic labeling studies enhance the understanding of this compound’s metabolic or environmental fate?
- Methodological Approach :
- Synthesize isotopically labeled analogs (e.g., ¹¹⁹Sn-enriched) for tracing studies.
- Use liquid scintillation counting (LSC) or inductively coupled plasma mass spectrometry (ICP-MS) to monitor degradation pathways in environmental matrices.
- Case Study :
- A 2023 study on tributyltin degradation revealed hydrolysis as a primary pathway, suggesting similar mechanisms for triethyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
